molecular formula C15H18N4O2 B2733084 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide CAS No. 2034468-13-6

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2733084
CAS No.: 2034468-13-6
M. Wt: 286.335
InChI Key: IALABJSBAOELQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide (CAS 2034468-13-6) is an organic compound with the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol . This reagent features a distinctive molecular architecture comprising a 1-methyl-1H-pyrazole ring linked to a pyridine moiety, which is further connected via a methylene bridge to an oxolane-2-carboxamide group . This structure is characteristic of a class of compounds frequently investigated in medicinal and agrochemical research. Heterocyclic compounds like this are fundamental scaffolds in drug discovery, with over 85% of all FDA-approved pharmaceuticals containing at least one heterocycle, underscoring their broad utility and importance in developing biologically active molecules . While the specific biological activity and mechanism of action for this exact compound require further research, its core structure is highly relevant. Molecules containing the 1-methyl-1H-pyrazole moiety are being actively explored in various therapeutic areas. For instance, similar structures have been designed as potent small-molecule inhibitors targeting the PD-1/PD-L1 interaction for cancer immunotherapy and as highly selective c-Met inhibitors for oncology research . Furthermore, some 1-methyl-1H-pyrazole derivatives have been studied for their activity against parasitic nematodes, though certain analogs have also been associated with unexpected mammalian toxicity related to mitochondrial respiration inhibition, highlighting the importance of careful profiling . This combination of a pyridine-pyrazole core with a carboxamide linker makes this compound a valuable building block for researchers in synthetic chemistry, hit-to-lead optimization, and investigating structure-activity relationships (SAR). It is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h4-5,7,9-10,14H,2-3,6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALABJSBAOELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxolane ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine moieties exhibit promising anticancer properties. N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide has been studied for its ability to inhibit specific cancer cell lines.

Case Study : A recent study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to selectively inhibit CDK2 and CDK9, leading to reduced proliferation in various cancer cell lines such as HeLa and HCT116 .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has garnered attention. Pyrazole derivatives have been linked to the inhibition of inflammatory mediators, making them candidates for treating conditions like rheumatoid arthritis.

Research Findings : In vitro studies have shown that similar compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests that this compound may possess similar effects.

Future Directions and Research Opportunities

The unique structure of this compound presents numerous avenues for future research:

  • Synthesis of Analogues : Developing analogues with modified functional groups could enhance potency and selectivity.
  • In Vivo Studies : Conducting comprehensive in vivo studies is crucial to evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Further elucidation of the mechanisms through which this compound exerts its effects will provide insights into its potential applications.

Mechanism of Action

The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • The absence of hydroxyl groups in the oxolane carboxamide may reduce polarity compared to the hydroxy-pyrrolidine derivatives, impacting solubility and membrane permeability .

Regulatory-Listed Analogs

The UN 1961 Single Convention on Narcotic Drugs (2021 update) includes N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide , a controlled substance with structural similarities .

Compound Name Structural Features Pharmacological Class Legal Status
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide Piperidine, oxolane carboxamide, phenyl Opioid analog Controlled substance

Comparison :

  • Scaffold : Both compounds share the oxolane carboxamide group, but the UN-listed analog incorporates a piperidine ring and phenyl substituents, typical of synthetic opioids.
  • Function : The target compound’s pyridine-pyrazole system likely diverges from opioid receptor targeting, suggesting a different therapeutic or biochemical role.

Physicochemical and Pharmacokinetic Properties

While direct data for N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is unavailable, inferences can be drawn from analogs:

Property Target Compound (Inferred) Patent Example 51 UN-Listed Analog
LogP Moderate (~2.5–3.5) Higher (~3.8) due to thiazole High (>4) due to phenyl groups
Solubility Improved by oxolane carboxamide Reduced by isoindolinone Poor (lipophilic substituents)
Metabolic Stability Likely stable (lack of ester/pro-drug moieties) Susceptible to hydrolysis Variable (piperidine metabolism)

Research Implications

  • Patent Compounds : The hydroxy-pyrrolidine and thiazole motifs in patent examples suggest applications in oncology or inflammation, where kinase inhibition is critical .
  • UN-Listed Analog: Its opioid-like structure underscores the importance of minor structural changes in diverting pharmacological activity toward controlled substance profiles .

Biological Activity

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Pyrazole derivatives, like the one in focus, have been shown to exhibit significant inhibitory effects on several kinases, including:

  • BRAF(V600E) : A common mutation found in melanoma and other cancers.
  • EGFR : Epidermal growth factor receptor, a target in various cancers.
  • Aurora-A kinase : Involved in cell cycle regulation.

These interactions suggest that this compound may possess anticancer properties through the inhibition of pathways that promote tumor growth and proliferation .

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, research indicates that specific pyrazole compounds exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .

Antimicrobial Properties

In addition to antitumor activity, pyrazole derivatives have demonstrated antimicrobial effects. Studies have reported that certain pyrazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the pyrazole ring or the oxolane moiety can significantly impact potency and selectivity. For example:

ModificationEffect on Activity
Substitution on Pyrazole RingEnhanced kinase inhibition
Alteration of Carboxamide GroupImproved solubility and bioavailability

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of various pyrazole derivatives, including this compound, against breast cancer cell lines. Results indicated a marked increase in cell death compared to controls when combined with doxorubicin .
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of similar pyrazole derivatives against E. coli and S. aureus using disc diffusion methods. The findings revealed significant inhibitory zones, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a pyridine-pyrazole intermediate with oxolane-2-carboxamide. Key steps include:

  • Step 1 : Formation of the pyridine-pyrazole core via Suzuki-Miyaura coupling, using palladium catalysts and polar aprotic solvents (e.g., dimethylformamide) .
  • Step 2 : Methylation of the pyrazole nitrogen under basic conditions (e.g., NaH/DMF) to introduce the 1-methyl group .
  • Step 3 : Amide bond formation between the pyridine-methyl group and oxolane-2-carboxylic acid, employing carbodiimide coupling agents (e.g., EDCI/HOBt) .
    • Optimization : Yield is highly sensitive to temperature (60–80°C for coupling reactions) and solvent choice (DMF enhances solubility but may require rigorous drying) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl group on pyrazole, oxolane ring conformation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C16_{16}H20_{20}N4_4O2_2) .
  • X-ray Crystallography : For 3D conformation analysis, particularly to resolve steric effects between the pyridine and oxolane moieties .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Approaches :

  • Enzyme Inhibition Assays : Test affinity for kinases or proteases due to the pyridine-pyrazole motif’s resemblance to ATP-binding site inhibitors .
  • Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility Profiling : Measure logP via HPLC to predict bioavailability, noting oxolane’s hydrophilic contribution .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

  • Root Cause Analysis :

  • Purity Discrepancies : Use HPLC-MS to detect trace impurities (e.g., unreacted pyrazole intermediates) that may skew activity .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Isomerism : Investigate tautomeric forms of the pyrazole ring via 1H^1H-15N^{15}N HMBC NMR to rule out conformational impacts on target binding .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Rational Design :

  • Oxolane Modification : Replace oxolane with a morpholine ring to enhance metabolic resistance while retaining solubility .
  • Deuterium Labeling : Introduce deuterium at the pyridine-methyl group to slow CYP450-mediated oxidation .
  • Prodrug Approaches : Mask the carboxamide as an ester to improve membrane permeability, with in situ hydrolysis by esterases .

Q. How can computational methods predict off-target interactions?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database, focusing on kinases and GPCRs due to the pyridine scaffold’s promiscuity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with primary targets (e.g., EGFR kinase) .
  • QSAR Modeling : Train models on pyrazole derivatives to correlate substituent electronegativity with hERG channel inhibition risks .

Q. What experimental designs address low reproducibility in scaled-up synthesis?

  • Process Chemistry Solutions :

  • DoE Optimization : Use response surface methodology (RSM) to map the interaction between temperature, solvent volume, and catalyst loading .
  • Continuous Flow Systems : Implement microreactors for the coupling step to improve heat transfer and reduce side reactions .
  • In-line PAT : Integrate Raman spectroscopy for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.